[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 6-chloropyridine-3-carboxylate
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Description
[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 6-chloropyridine-3-carboxylate is a useful research compound. Its molecular formula is C16H11ClN4O4 and its molecular weight is 358.74. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of [2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 6-chloropyridine-3-carboxylate are currently unknown. Oxadiazole derivatives have been found to possess various biological activities , suggesting that they may interact with multiple targets
Mode of Action
Oxadiazole derivatives have been shown to interact with their targets in a variety of ways . The compound’s interaction with its targets could lead to changes in cellular processes, but more research is needed to elucidate these mechanisms.
Biochemical Pathways
Oxadiazole derivatives have been found to exhibit a range of biological activities , suggesting that they may affect multiple pathways
Result of Action
Given the diverse biological activities of oxadiazole derivatives , this compound could potentially have a wide range of effects. More research is needed to determine these effects.
Biological Activity
The compound [2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 6-chloropyridine-3-carboxylate is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridine ring and an oxadiazole moiety, which are known for their diverse biological activities. The presence of the phenyl group enhances lipophilicity, potentially influencing the compound's absorption and distribution in biological systems.
Antimicrobial Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole structure have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi such as Candida spp. The mechanism of action is believed to involve inhibition of biofilm formation and disruption of bacterial cell wall synthesis .
Cytotoxicity
Cytotoxicity assays conducted on cell lines such as L929 and A549 revealed that certain derivatives of oxadiazoles can stimulate cell viability while others exhibit cytotoxic effects. For example, in a study involving 3-acetyl derivatives, some compounds demonstrated increased metabolic activity at lower concentrations, suggesting a potential for selective cytotoxicity against cancer cells without harming normal cells .
Compound | Cell Line | Concentration (µM) | Viability (%) |
---|---|---|---|
24 | L929 | 100 | 92 |
25 | A549 | 200 | 68 |
29 | HepG2 | 50 | 127 |
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives has also been explored. Some studies suggest that these compounds may inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. The ability to modulate inflammatory responses makes these compounds candidates for further research in treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study comparing the antimicrobial activity of various oxadiazole derivatives against clinical strains found that certain compounds were more effective than traditional antibiotics like ciprofloxacin. This highlights the need for further exploration into their use as alternative antimicrobial agents .
- Cancer Cell Proliferation : Research involving the assessment of cytotoxic effects on solid tumor cell lines indicated that some oxadiazole derivatives could significantly reduce cell proliferation. For instance, compound 25 showed a notable decrease in viability at higher concentrations, indicating its potential as an anticancer agent .
The biological activity of this compound is hypothesized to be linked to its ability to interact with specific molecular targets within cells. The presence of functional groups capable of forming hydrogen bonds may facilitate interactions with enzymes or receptors involved in critical signaling pathways.
Properties
IUPAC Name |
[2-oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 6-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O4/c17-12-7-6-11(8-18-12)15(23)24-9-13(22)19-16-21-20-14(25-16)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJGOADEOFRLSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)COC(=O)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.